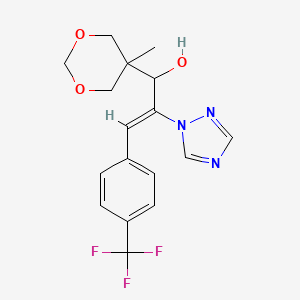
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves multi-step organic reactions. The process may start with the preparation of the dioxane ring, followed by the introduction of the triazole moiety and the trifluoromethylphenyl group. Common reagents used in these reactions include alkyl halides, triazole precursors, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s triazole moiety is known to bind to metal ions or active sites, modulating the activity of the target molecule and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-phenylprop-2-en-1-ol: Lacks the trifluoromethyl group, which may affect its biological activity.
1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-ol: Contains a chlorine atom instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 1-(5-Methyl-1,3-dioxan-5-yl)-2-(1H-1,2,4-triazol-1-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol imparts unique chemical and biological properties. This group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C17H18F3N3O3 |
|---|---|
Poids moléculaire |
369.34 g/mol |
Nom IUPAC |
(Z)-1-(5-methyl-1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C17H18F3N3O3/c1-16(7-25-11-26-8-16)15(24)14(23-10-21-9-22-23)6-12-2-4-13(5-3-12)17(18,19)20/h2-6,9-10,15,24H,7-8,11H2,1H3/b14-6- |
Clé InChI |
SBLFAGXVSMRMRX-NSIKDUERSA-N |
SMILES isomérique |
CC1(COCOC1)C(/C(=C/C2=CC=C(C=C2)C(F)(F)F)/N3C=NC=N3)O |
SMILES canonique |
CC1(COCOC1)C(C(=CC2=CC=C(C=C2)C(F)(F)F)N3C=NC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


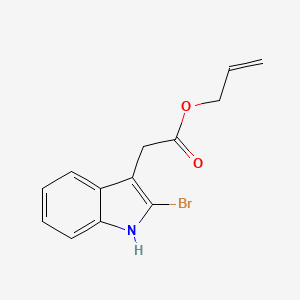
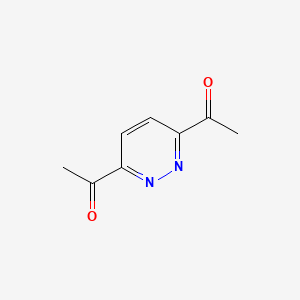
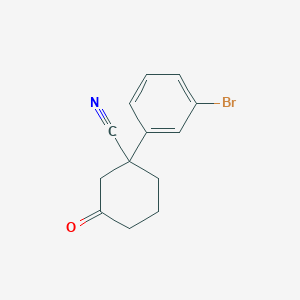
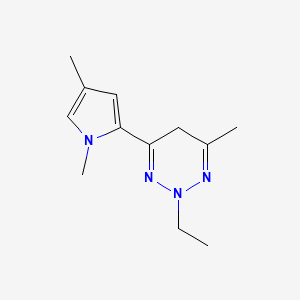
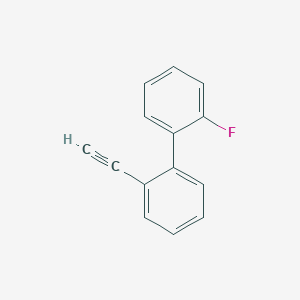
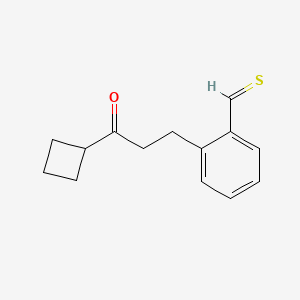
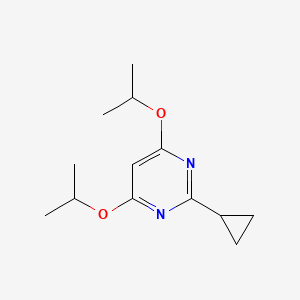
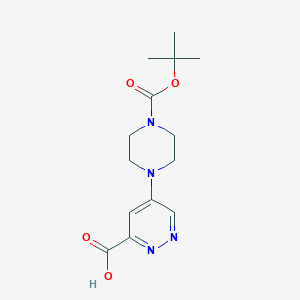
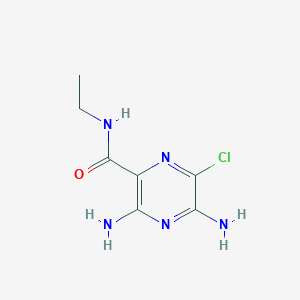
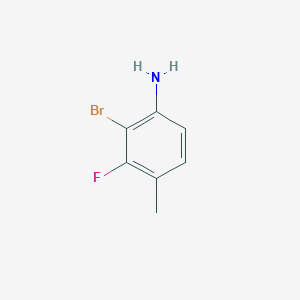
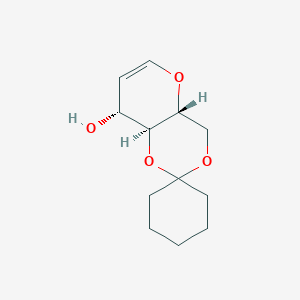
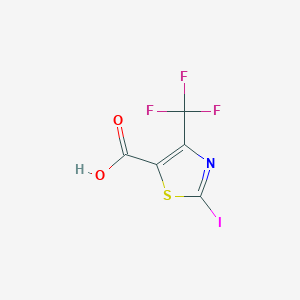

![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
